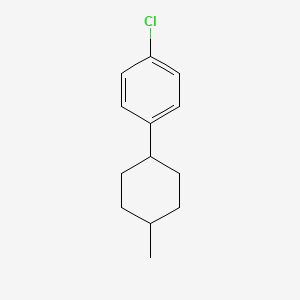
1-Chloro-4-(trans-4-methylcyclohexyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-4-(trans-4-methylcyclohexyl)benzene is an organic compound that belongs to the class of aromatic hydrocarbons It consists of a benzene ring substituted with a chlorine atom and a trans-4-methylcyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-4-(trans-4-methylcyclohexyl)benzene can be synthesized through a multi-step process. One common method involves the chlorination of 4-(trans-4-methylcyclohexyl)benzene. The reaction typically uses chlorine gas in the presence of a catalyst such as iron(III) chloride to facilitate the substitution reaction.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-4-(trans-4-methylcyclohexyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the compound can lead to the formation of cyclohexyl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products:
Substitution: Formation of various substituted benzene derivatives.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of cyclohexyl derivatives.
Scientific Research Applications
1-Chloro-4-(trans-4-methylcyclohexyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-4-(trans-4-methylcyclohexyl)benzene involves its interaction with molecular targets such as enzymes or receptors. The chlorine atom and the trans-4-methylcyclohexyl group can influence the compound’s binding affinity and specificity. The pathways involved may include nucleophilic aromatic substitution or other electrophilic reactions, depending on the context of its use.
Comparison with Similar Compounds
1-Chloro-4-methylbenzene: Lacks the cyclohexyl group, making it less sterically hindered.
4-Chloro-1-methylcyclohexane: Contains a cyclohexane ring but lacks the aromatic benzene ring.
1-Bromo-4-(trans-4-methylcyclohexyl)benzene: Similar structure but with a bromine atom instead of chlorine.
Uniqueness: 1-Chloro-4-(trans-4-methylcyclohexyl)benzene is unique due to the presence of both an aromatic benzene ring and a trans-4-methylcyclohexyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C13H17Cl |
|---|---|
Molecular Weight |
208.72 g/mol |
IUPAC Name |
1-chloro-4-(4-methylcyclohexyl)benzene |
InChI |
InChI=1S/C13H17Cl/c1-10-2-4-11(5-3-10)12-6-8-13(14)9-7-12/h6-11H,2-5H2,1H3 |
InChI Key |
APRWXBJVZGEUPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















